Cas no 97872-25-8 (2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanamide)

2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanamide structure
97872-25-8 structure
Product name:2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanamide
CAS No:97872-25-8
MF:C21H23FN2O2
MW:354.417928934097
CID:1989551
PubChem ID:178991

2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanamide
    • 1,2-Benzisoxazole-3-acetamide, alpha-ethyl-N-(1-(4-fluorophenyl)-1-methylpropyl)-
    • 97872-25-8
    • 2-(1,2-Benzoxazol-3-yl)-N-[2-(4-fluorophenyl)butan-2-yl]butanimidic acid
    • DTXSID30913593
    • Inchi: InChI=1S/C21H23FN2O2/c1-4-16(19-17-8-6-7-9-18(17)26-24-19)20(25)23-21(3,5-2)14-10-12-15(22)13-11-14/h6-13,16H,4-5H2,1-3H3,(H,23,25)
    • InChI Key: PWJWIPLXUYMHJD-UHFFFAOYSA-N
    • SMILES: CCC(C1=NOC2=CC=CC=C21)C(=O)NC(C)(CC)C3=CC=C(C=C3)F

Computed Properties

  • Exact Mass: 354.174
  • Monoisotopic Mass: 354.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.166
  • Boiling Point: 541.5°C at 760 mmHg
  • Flash Point: 281.3°C
  • Refractive Index: 1.568

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